3,6-Difluoro-2-methoxybenzyl bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

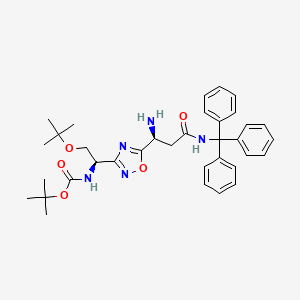

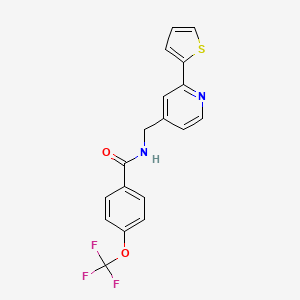

3,6-Difluoro-2-methoxybenzyl bromide is a chemical compound with the molecular formula C8H7BrF2O . It is a solid substance and is used for research and development purposes .

Molecular Structure Analysis

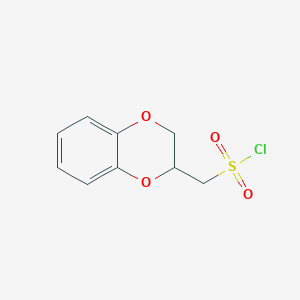

The molecular structure of 3,6-Difluoro-2-methoxybenzyl bromide consists of a benzyl group attached to a bromine atom (bromomethyl), two fluorine atoms (difluoro), and a methoxy group . The InChI code for this compound is 1S/C8H7BrF2O/c1-12-7-3-2-6(10)5(4-9)8(7)11/h2-3H,4H2,1H3 .Physical And Chemical Properties Analysis

3,6-Difluoro-2-methoxybenzyl bromide is a solid substance . The molecular weight of this compound is 237.04 . The specific physical and chemical properties such as melting point, boiling point, and density are not available in the searched resources.Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

This compound can be used as a reagent in the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry for the synthesis of carbon-carbon bonds . The reaction conditions are mild and functional group tolerant, making it a popular choice for many chemists .

Synthesis of Boron Reagents

“3,6-Difluoro-2-methoxybenzyl bromide” can be used in the synthesis of boron reagents . These reagents are important in various chemical reactions, including the Suzuki–Miyaura coupling mentioned above .

Drug Compound Development

Due to its unique properties, “3,6-Difluoro-2-methoxybenzyl bromide” can be used in the development of innovative drug compounds. It can be used to study molecular interactions, which is crucial in drug discovery and development.

Diastereoselective Alkylation

Although not directly related to “3,6-Difluoro-2-methoxybenzyl bromide”, benzyl bromide derivatives like “3-Methoxybenzyl bromide” have been used in the diastereoselective alkylation of vicinal dianions of chiral succinic acid derivatives . It’s possible that “3,6-Difluoro-2-methoxybenzyl bromide” could have similar applications.

Research and Laboratory Use

“3,6-Difluoro-2-methoxybenzyl bromide” is often used in research laboratories for various purposes . Its molecular weight, formula, and other properties make it a useful compound in many experimental setups .

Synthesis Pathways

This compound can be used in multi-step synthesis pathways . For example, it can be used in reactions involving lithium diisopropyl amide, dimethylsulfide borane complex, and triphenylphosphine .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Benzyl bromides, in general, are known to be used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

Benzyl bromides are typically involved in nucleophilic substitution reactions . In such reactions, a nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of a bromide ion .

Result of Action

It’s known that strong acids can cause coagulation necrosis, characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues .

Action Environment

It’s known that acids may react with metals to produce hydrogen, a highly flammable and explosive gas . Heating may cause expansion or decomposition leading to violent rupture of containers .

Propriétés

IUPAC Name |

2-(bromomethyl)-1,4-difluoro-3-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-8-5(4-9)6(10)2-3-7(8)11/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWUUMHXFOAYEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1CBr)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Difluoro-2-methoxybenzyl bromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidin-3-yl)oxy]acetic acid](/img/structure/B2520186.png)

![6-cyclopropyl-2-{[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2520187.png)

![N-(2-(diethylamino)ethyl)-4-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2520194.png)

![(Z)-2-bromo-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2520198.png)

![2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}thieno[3,2-d]pyrimidine](/img/structure/B2520200.png)